molecular formula C12H12N2O3 B13574638 2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide CAS No. 116373-33-2

2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B13574638
CAS No.: 116373-33-2
M. Wt: 232.23 g/mol
InChI Key: WQEIGMGVBKSQGL-UITAMQMPSA-N
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Description

2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C12H13NO3 This compound is characterized by the presence of a cyano group (–CN) and a dimethoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
  • 2-Cyano-3-(dimethylamino)prop-2-ene Thioamide
  • 2-Cyano-3-(4-diphenylaminophenyl)prop-2-enoic acid

Uniqueness

2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

116373-33-2

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C12H12N2O3/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15)/b9-5-

InChI Key

WQEIGMGVBKSQGL-UITAMQMPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)N

Origin of Product

United States

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